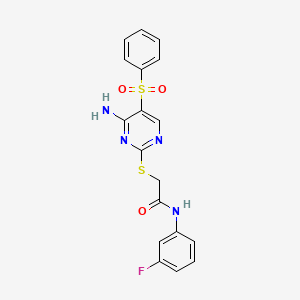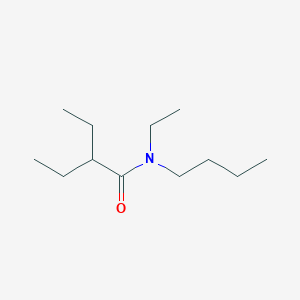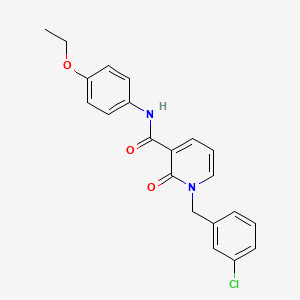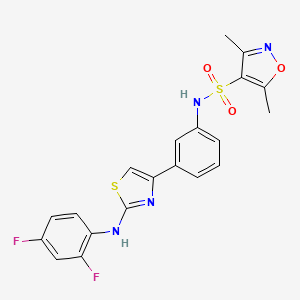
1-Methyl-5-oxo-2-(2,3,4-trimethoxyphenyl)pyrrolidine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-5-oxo-2-(2,3,4-trimethoxyphenyl)pyrrolidine-3-carboxylic acid is a chemical compound with the CAS Number: 1269529-70-5 . It has a molecular weight of 309.32 . The IUPAC name for this compound is 1-methyl-5-oxo-2-(2,3,4-trimethoxyphenyl)-3-pyrrolidinecarboxylic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H19NO6/c1-16-11(17)7-9(15(18)19)12(16)8-5-6-10(20-2)14(22-4)13(8)21-3/h5-6,9,12H,7H2,1-4H3,(H,18,19) . This code provides a unique representation of the compound’s molecular structure.Wissenschaftliche Forschungsanwendungen
Mass Spectrometry Analysis
Mass spectrometry has been employed to analyze the pyrrolidides of oxy, hydroxy, and trimethoxy octadecanoic acids. This study provides insights into the fragmentation patterns of these compounds, offering valuable information for structural elucidation and chemical properties analysis (Tulloch, 1985).
Antibacterial Activities
Research into the synthesis and structure-activity relationships of fluoronaphthyridines and pyrrolopyridine analogs has revealed potential antibacterial activities. These studies explore how variations in the pyrrolidine moiety affect the antibacterial efficacy of these compounds (Bouzard et al., 1992), (Toja et al., 1986).
Chemical Synthesis and Characterization
Several studies have been focused on the synthesis and characterization of compounds with the pyrrolidine ring, exploring their potential applications in creating novel materials or drugs. For example, the synthesis of poly(amide-imide)s using pyrrolidine derivatives underlines the versatility of these compounds in material science (Hsiao & Yang, 1990).
Extraction and Purification Techniques
The extraction of pyridine-3-carboxylic acid using 1-dioctylphosphoryloctane (TOPO) demonstrates the applicability of pyrrolidine derivatives in enhancing extraction processes, which could have implications in pharmaceutical and biochemical industries (Kumar & Babu, 2009).
Organocatalytic Synthesis
Organocatalytic approaches utilizing pyrrolidine derivatives for the synthesis of spiro[pyrrolidin-3,3'-oxindoles] highlight the potential of these compounds in the development of new synthetic methodologies with high enantiopurity and structural diversity, relevant for medicinal chemistry (Chen et al., 2009).
Novel Synthesis Methods
Innovative synthesis techniques have been developed for creating complex polycyclic systems that include the pyrrolidine ring, indicating the chemical versatility and potential utility of these compounds in various scientific applications (Kharchenko et al., 2008).
Wirkmechanismus
Target of Action
These include tubulin , heat shock protein 90 (Hsp90) , thioredoxin reductase (TrxR) , histone lysine-specific demethylase 1 (HLSD1) , activin receptor-like kinase-2 (ALK2) , P-glycoprotein (P-gp) , and platelet-derived growth factor receptor β .
Mode of Action
Tmp-bearing compounds have been known to interact with their targets, leading to a decrease in the biological activity of such analogs after the alteration of the tmp moiety .
Biochemical Pathways
The compound likely affects multiple biochemical pathways due to its interaction with various targets. For instance, inhibition of tubulin can disrupt microtubule dynamics, affecting cell division and potentially leading to cell death . Inhibition of Hsp90 can destabilize many client proteins, leading to their degradation and affecting multiple cellular processes .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and the pathways they are involved in. For instance, inhibition of tubulin could lead to cell cycle arrest and apoptosis, while inhibition of Hsp90 could affect the stability of many client proteins .
Eigenschaften
IUPAC Name |
1-methyl-5-oxo-2-(2,3,4-trimethoxyphenyl)pyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO6/c1-16-11(17)7-9(15(18)19)12(16)8-5-6-10(20-2)14(22-4)13(8)21-3/h5-6,9,12H,7H2,1-4H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGSHHQFBVBUOOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(C(CC1=O)C(=O)O)C2=C(C(=C(C=C2)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(E)-2-((2-hydroxyethyl)amino)-9-methyl-3-((phenylimino)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2947824.png)
![Methyl 3-bromo-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine-2-carboxylate](/img/structure/B2947826.png)
![1-{5-Tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}-4-(furan-2-carbonyl)piperazine](/img/structure/B2947827.png)
![3-{4-[(3-fluorophenyl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B2947828.png)
![Lithium;1-methyl-6,7-dihydro-5H-pyrrolo[1,2-c]imidazole-3-carboxylate](/img/structure/B2947829.png)
![tert-Butyl (1-oxa-4-azaspiro[5.5]undecan-9-yl)carbamate](/img/structure/B2947832.png)
![2-[4-(1,1-Dimethylpropyl)phenoxy]acetohydrazide](/img/structure/B2947833.png)
![Ethyl 3-oxa-9-azaspiro[5.5]undecane-11-carboxylate](/img/structure/B2947834.png)

![[3-[4-(Aminomethyl)triazol-1-yl]piperidin-1-yl]-(5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)methanone;dihydrochloride](/img/structure/B2947836.png)